Tetrakis(ethylthio)tetrathiafulvalene
Overview
Description
Tetrakis(ethylthio)tetrathiafulvalene, also known as this compound, is a useful research compound. Its molecular formula is C14H20S8 and its molecular weight is 444.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Molecular Design and Organic Metal Research : Tetrakis(n-alkylthio)tetrathiafulvalene and its charge transfer complexes are noted for their potential applications in molecular design and organic metal research (Saito et al., 1986).
Synthesis of Derivatives : It can be used in synthesizing 4,5-(ethylenedithio)-1,3-dithiol-2-one (Müller et al., 1991).
Preparation of Methyl Chalcogenated Derivatives : Tetrakis(methylthio)tetrathiafulvalene is useful in preparing methyl chalcogenated derivatives of 1,4,5,8-tetrathiatetralin (Nakatsuji et al., 1994).
Precursor for Functionalized Derivatives : Tetrakis(benzoylthio)tetrathiafulvalene serves as a precursor for functionalized bis(ethylenedithio)tetrathiafulvalene derivatives (Hansen et al., 1991).
Chemosensor Applications : It acts as a highly selective multisignal chemosensor for detecting Fe3+ ions (Wang Yong-qiu, 2009).
Organic Semiconductors : As an organic semiconductor, it offers high conductivities and possesses strong intermolecular interaction (Seki et al., 1986).
Conducting Organic Cation Radical Slabs : It forms conducting organic cation radical slabs sandwiched by inorganic cluster monoanion layers (Pénicaud et al., 1993).
Coordination Polymers : Used in synthesizing one-dimensional polymeric chain structures (Gan et al., 1995).
Electrical Conductivity : It exhibits low electrical conductivity in certain compounds (Wu et al., 1996).
Efficient Synthesis of Derivatives : Improved synthesis of derivatives like tetrathiafulvalene-2,3,6,7-tetrathiolate facilitates the production of TTF-derivatives (Svenstrup et al., 1994).
Detection in Chemical and Biological Systems : A derivative is highly selective and sensitive for singlet oxygen detection in chemical and biological systems (Li et al., 2004).
Luminescence upon Oxidation : Tetrakis(tetrathiafulvalene)-annulated phthalocyanines exhibit intense luminescence upon oxidation (Loosli et al., 2005).
Mechanism of Action
Target of Action
Tetrakis(ethylthio)tetrathiafulvalene (TET-TTF) primarily targets copper (I) iodide . The compound forms a coordination polymer with copper (I) iodide, resulting in a neutral 2:1 (metal/ligand) complex .
Mode of Action
The interaction between TET-TTF and its target involves the formation of coordination polymeric chains . Each metal ion in the complex is tetrahedrally coordinated by two bridging iodide ions and two sulfur atoms from TET-TTF . The average Cu–I and Cu–S bond lengths are 2.601 and 2.369 Å, respectively .
Biochemical Pathways
The compound’s redox properties suggest it may influence electron transfer processes .
Pharmacokinetics
The compound is known to be sensitive to moisture and heat , which could potentially impact its bioavailability.
Result of Action
The result of TET-TTF’s action is the formation of a new compound, [(CuI)2 TTC2 -TTF], which exhibits a conductivity of 2 × 10−3 S cm−1 at 25 °C for a compacted pellet . This suggests that TET-TTF could have applications in the field of electronics.
Action Environment
TET-TTF is synthesized in acetonitrile under an argon atmosphere . It is sensitive to moisture and heat , suggesting that its action, efficacy, and stability could be influenced by environmental factors such as humidity and temperature.
Safety and Hazards
Tetrakis(ethylthio)tetrathiafulvalene is sensitive to moisture and heat . It is recommended to wear suitable protective equipment, prevent dispersion of dust, and wash hands and face thoroughly after handling . The compound’s fine dust dispersed in air may ignite, and its thermal decomposition can lead to the release of irritating gases and vapors .
Future Directions
Tetrakis(ethylthio)tetrathiafulvalene has been used to develop new molecular junctions based on tetrathiafulvalene (TTF)-fused naphthalene diimide (NDI) molecules. These junctions have shown a superb electrode-molecule interface and provide a new strategy for precisely tuning the conductance of molecular devices towards new functions .
Properties
IUPAC Name |
2-[4,5-bis(ethylsulfanyl)-1,3-dithiol-2-ylidene]-4,5-bis(ethylsulfanyl)-1,3-dithiole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20S8/c1-5-15-9-10(16-6-2)20-13(19-9)14-21-11(17-7-3)12(22-14)18-8-4/h5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLDJYFLUQDMPQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(SC(=C2SC(=C(S2)SCC)SCC)S1)SCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20S8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00393303 | |
Record name | Tetrakis(ethylthio)tetrathiafulvalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00393303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104515-79-9 | |
Record name | Tetrakis(ethylthio)tetrathiafulvalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00393303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of TTC2-TTF in the formation of coordination polymers?
A: TTC2-TTF acts as a sulfur-donor ligand in the formation of coordination polymers with copper(I) iodide. The molecule features two 1,3-dithiole-2-thione rings linked by a central double bond, providing four sulfur atoms capable of coordinating with metal ions. [, , , ] This coordination leads to the formation of polymeric chains or two-dimensional networks, depending on the reaction conditions and the specific copper(I) halide used. [, , , ]
Q2: How does iodine doping affect the electrical conductivity of TTC2-TTF-based coordination polymers?
A: Iodine doping of the neutral complex [(CuI)2TTC2-TTF] leads to the formation of [(CuI)2TTC2-TTF]I1.5, which exhibits an electrical conductivity of 2 × 10−3 S cm−1 at 25 °C. [] This increase in conductivity upon doping is attributed to the creation of charge carriers within the material. The iodine likely oxidizes the TTC2-TTF molecules, creating radical cations that contribute to electrical conductivity.
Q3: What are the potential applications of TTC2-TTF based on its observed properties?
A3: TTC2-TTF, with its ability to form coordination polymers and exhibit enhanced electrical conductivity upon doping, shows promise for applications in materials science. These could include:
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